Cyclodisone

Vue d'ensemble

Description

Cyclodisone est un médicament à petite molécule connu pour ses puissantes propriétés antitumorales. Il est classé comme un agent alkylant de l’ADN, ce qui signifie qu’il peut former des liaisons covalentes avec l’ADN, conduisant à des dommages à l’ADN et à la mort cellulaire. Ce composé a été étudié de manière approfondie pour son utilisation potentielle en thérapie anticancéreuse, en particulier pour sa capacité à induire des liaisons croisées d’ADN et des ruptures de brins dans les cellules tumorales .

Méthodes De Préparation

La synthèse de Cyclodisone implique plusieurs étapes, généralement en commençant par la formation d’une structure cyclique hétérocyclique. La voie synthétique principale comprend la réaction de composés spécifiques contenant du soufre avec des donneurs d’oxygène dans des conditions contrôlées. Les méthodes de production industrielle se concentrent sur l’optimisation du rendement et de la pureté, impliquant souvent des réactions à haute pression et à haute température pour assurer la formation complète du produit souhaité .

Analyse Des Réactions Chimiques

Cyclodisone subit diverses réactions chimiques, impliquant principalement son interaction avec l’ADN. Les principaux types de réactions comprennent :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones, qui sont des intermédiaires plus réactifs.

Réduction : Les réactions de réduction peuvent convertir this compound en sa forme thiolique parentale.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent des atomes ou des groupes spécifiques au sein de la molécule de this compound. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs tels que le borohydrure de sodium.

4. Applications de la Recherche Scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d’alkylation et de liaison croisée de l’ADN.

Biologie : Les chercheurs utilisent this compound pour étudier les réponses cellulaires aux dommages à l’ADN, y compris les voies de réparation de l’ADN et l’apoptose.

Médecine : this compound est étudié comme un agent chimiothérapeutique potentiel pour le traitement de divers cancers, en particulier ceux résistants à d’autres formes de chimiothérapie.

Applications De Recherche Scientifique

Cyclodisone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study DNA alkylation and cross-linking mechanisms.

Biology: Researchers use this compound to investigate cellular responses to DNA damage, including DNA repair pathways and apoptosis.

Medicine: this compound is being explored as a potential chemotherapeutic agent for treating various cancers, particularly those resistant to other forms of chemotherapy.

Mécanisme D'action

Cyclodisone exerce ses effets en formant des liaisons covalentes avec l’ADN, conduisant à la formation de liaisons croisées d’ADN et de ruptures de brins. Ces lésions de l’ADN interfèrent avec la réplication et la transcription de l’ADN, déclenchant finalement la mort cellulaire. Les principales cibles moléculaires de this compound sont les sites nucléophiles sur les bases de l’ADN, en particulier la guanine. Les voies impliquées dans son mécanisme d’action comprennent l’activation des voies de réponse aux dommages à l’ADN et l’induction de l’apoptose .

Comparaison Avec Des Composés Similaires

Cyclodisone est unique par rapport aux autres agents alkylants de l’ADN en raison de sa structure et de sa réactivité spécifiques. Des composés similaires comprennent :

1,5,2,4-Dioxadithiocane-2,2,4,4-tétraoxyde : Ce composé est structurellement similaire à this compound et forme également des liaisons croisées d’ADN mais présente des profils de toxicité différents.

1,5,2,4-Dioxadithionane-2,2,4,4-tétraoxyde : Un autre analogue structurel, qui présente des degrés variables de toxicité et d’efficacité de liaison croisée de l’ADN par rapport à this compound.

La capacité unique de this compound à former des adduits d’ADN stables et sa réactivité spécifique en font un composé précieux pour les applications de recherche et thérapeutiques.

Propriétés

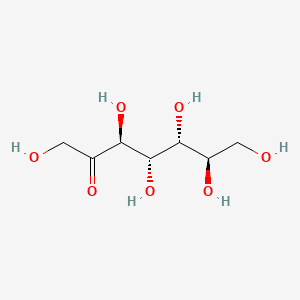

IUPAC Name |

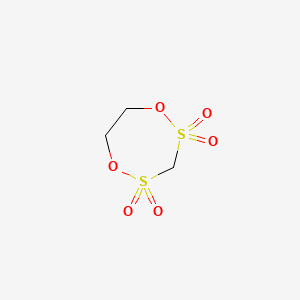

1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRMSRYCSMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)CS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80244147 | |

| Record name | Cyclodisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL) | |

| Record name | CYCLODISONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

99591-73-8 | |

| Record name | 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99591-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclodisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLODISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)